H-Pro-leu-gly-gly-OH

Structural Biology Protease Substrate Specificity X‑ray Crystallography

H-Pro-Leu-Gly-Gly-OH (MIF-1-Gly) is a synthetic tetrapeptide identical to the C-terminal extension of pro-oxytocin. Unlike the tripeptide amide MIF-1, this free-acid, glycine-extended analog is specifically validated for crystallographic definition of S1 and S1′ substrate-binding pockets (PDB: 1XRP). Its distinct C-terminal chemistry and extended backbone make it an essential probe for protease active-site mapping and a non-interchangeable comparator for MIF-1 structure-activity studies. • Defines S1/S1′ specificity via glutamate-mediated interactions at 2.30 Å resolution. • Distinct +58 Da mass offset vs. MIF-1 amide enables unambiguous LC-MS/MS discrimination. • Supplied as a well-defined standard (≥98% HPLC) with full analytical characterization for reproducible research.

Molecular Formula C15H26N4O5
Molecular Weight 342.39 g/mol
CAS No. 75188-89-5
Cat. No. B1336717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-leu-gly-gly-OH
CAS75188-89-5
Molecular FormulaC15H26N4O5
Molecular Weight342.39 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1
InChIInChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1
InChIKeyIYZOXDNRXYWQCI-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-Leu-Gly-Gly-OH: Product Overview


H-Pro-Leu-Gly-Gly-OH (CAS 75188-89-5, molecular weight 342.39 g/mol) is a synthetic tetrapeptide composed of L-prolyl-L-leucyl-glycyl-glycine . Its sequence is identical to the C‑terminal extension of pro‑oxytocin, where the Pro-Leu-Gly-Gly motif adopts a defined type‑II β‑turn conformation critical for precursor processing [1]. The compound is also recognized under the synonym MIF-1-Gly, distinguishing it from the well‑characterized tripeptide amide MIF-1 (Pro-Leu-Gly-NH₂, Melanostatin) by the presence of a C‑terminal glycine and a free carboxyl terminus . A high‑resolution (2.30 Å) crystal structure of H-Pro-Leu-Gly-Gly-OH bound to the active site of Tricorn‑interacting factor F1 from Thermoplasma acidophilum has been deposited in the Protein Data Bank (PDB ID: 1XRP), providing direct atomic‑level evidence of its binding interactions with glutamates 213 and 245 and defining the S1 and S1′ substrate specificity pockets [2].

Crystallography probe for protease S1/S1' pocket mapping
Mass spectrometry standard with distinct +58 Da offset
Type-II β-turn conformational study model
MIF-1 free-acid comparator for C-terminus specificity

H-Pro-Leu-Gly-Gly-OH: Procurement Rationale


H-Pro-Leu-Gly-Gly-OH is not functionally interchangeable with the more widely studied tripeptide amide MIF‑1 (H-Pro-Leu-Gly-NH₂) or with the truncated free acid H-Pro-Leu-Gly-OH, due to both sequence divergence and distinct C‑terminal chemistry. While MIF‑1 acts as an allosteric modulator of dopamine D2 receptors, structure–activity relationship studies on MIF‑1 analogs demonstrate that modifications to the C‑terminus—including conversion from amide to free acid or extension with an additional glycine—alter both conformational preferences in solution and biological activity profiles [1]. Specifically, the free acid analog Pro-Leu-Gly-OH exhibits pharmacological activity distinct from MIF‑1 when tested in vivo, underscoring that the C‑terminal functional group is a critical determinant of peptide behavior [2]. Furthermore, the tetrapeptide Pro-Leu-Gly-Gly has been co‑crystallized with Tricorn‑interacting factor F1 to define substrate specificity pockets (S1 and S1′), an experimental utility that shorter Pro‑Leu‑Gly sequences cannot replicate due to insufficient length for spanning both recognition sites [3]. For applications requiring a free C‑terminus, an extended backbone for conformational analysis, or a defined structural probe of protease active sites, substitution with a tripeptide amide or truncated free acid will yield results that are neither comparable nor interpretable within the same experimental framework.

MIF-1 amide (Pro-Leu-Gly-NH₂): C-terminal amide vs. free acid alters hydrogen-bonding and activity profile; may not transfer to free-acid applications.
Pro-Leu-Gly-OH: shorter chain cannot engage both S1 and S1' pockets; limits structural probing in crystallography.
Sequence extension: +Gly mass shift alters conformational preferences and LC-MS retention; may yield different assay readouts.

H-Pro-Leu-Gly-Gly-OH: Differentiation Evidence


Protease Substrate Binding Mode Defined by Crystal Structure

H-Pro-Leu-Gly-Gly-OH has been co‑crystallized with Tricorn‑interacting factor F1 (E213Q mutant) from Thermoplasma acidophilum, yielding a 2.30 Å resolution structure (PDB ID: 1XRP) that defines the atomic‑level interactions of this tetrapeptide with the enzyme's S1 and S1′ substrate binding pockets [1]. In contrast, the tripeptide Pro-Leu-Gly does not span both recognition sites and has not yielded a comparable high‑resolution complex structure with this enzyme. The tetrapeptide's extended backbone allows simultaneous engagement of Glu213 and Glu245, enabling precise mapping of the active site geometry [2].

Crystal Structure
Head-to-head
2.30 Å resolution complex defines S1/S1' pockets via Glu213/Glu245; comparator tripeptide lacks comparable structure.
Defined probe for protease specificity mapping
F1 E213Q mutant; R-free 0.296, R-work 0.220
Structural Biology Protease Substrate Specificity X‑ray Crystallography

C-Terminal Sequence Divergence from MIF-1

H-Pro-Leu-Gly-Gly-OH (molecular weight 342.39 g/mol) differs from the endogenous tripeptide amide MIF‑1 (H‑Pro‑Leu‑Gly‑NH₂, CAS 2002‑44‑0, molecular weight 284.36 g/mol) by the presence of an additional C‑terminal glycine residue and a free carboxyl terminus instead of a primary amide . This results in a +58.03 Da mass difference and an altered hydrogen‑bonding capacity at the C‑terminus . Sequence‑specific structure–activity relationship studies on MIF‑1 analogs demonstrate that C‑terminal modifications—including amide‑to‑acid conversion and chain elongation—alter β‑turn conformational probabilities in solution, which in turn correlate with changes in dopamine receptor modulating activity [1].

C-Terminal Chemistry
Head-to-head
+58.03 Da mass offset; free acid (-COOH) vs. amide (-CONH₂) terminus.
Must use for free-acid specific applications or labeling
C-terminal modification alters activity profile
Peptide Chemistry Sequence Analysis Mass Spectrometry

Purity Specification Comparison

Among commercial suppliers, the analytical specification for H‑Pro‑Leu‑Gly‑Gly‑OH varies. One supplier reports purity of HPLC ≥98% with storage conditions of 2–8°C, dry, protected from light, and sealed , while another supplier lists purity of HPLC ≥95.0% [1]. For in vitro enzymatic assays, crystallography trials, or any application where minor peptide impurities could confound results, the higher‑purity grade (≥98%) provides a quantifiable advantage in batch consistency and reduced background signal.

Purity Specification
Specification review
≥98% (HPLC)
Higher purity reduces interference risk for crystallization and binding assays
Supplier specification; verify by independent QC
Analytical Chemistry Quality Control HPLC Purity

H-Pro-Leu-Gly-Gly-OH: Research Applications


Protease Specificity Mapping by X-Ray Crystallography

H-Pro-Leu-Gly-Gly-OH is validated for use as a substrate analog in crystallographic studies of protease active sites. The 2.30 Å resolution structure of the peptide bound to Tricorn‑interacting factor F1 (PDB ID: 1XRP) demonstrates its utility for defining S1 and S1′ substrate binding pockets via direct visualization of glutamate‑mediated interactions with the peptide N‑terminus [1]. Researchers investigating oligopeptidase substrate recognition can use this tetrapeptide to probe the spatial requirements for simultaneous engagement of multiple subsites—a capability not achievable with shorter tripeptide probes [2].

Mass Spectrometry Calibration and Peptide Fragmentation Studies

With a molecular weight of 342.39 g/mol (C₁₅H₂₆N₄O₅), H‑Pro‑Leu‑Gly‑Gly‑OH serves as a well‑defined standard for calibrating mass spectrometers in the 300–400 Da range and for studying collision‑induced dissociation patterns of proline‑containing tetrapeptides [1]. Its distinct mass offset of +58.03 Da relative to MIF‑1 amide (284.36 g/mol) enables unambiguous discrimination between the free acid tetrapeptide and the tripeptide amide in complex biological matrices when LC‑MS/MS is employed [2].

Type-II β-Turn Analysis in Pro-Oxytocin Processing

The -Pro-Leu-Gly-Gly- sequence has been demonstrated by NMR and energy minimization studies to adopt a type‑II β‑turn conformation within the native pro‑oxytocin precursor, where it constitutes part of the cleavage recognition site [1]. Researchers investigating pro‑hormone processing mechanisms or designing synthetic β‑turn mimetics can employ H‑Pro‑Leu‑Gly‑Gly‑OH as a minimal building block for studying the conformational preferences of this critical structural motif in solution and solid state [2].

Negative Control for MIF-1 Amide Bioactivity

Given that MIF‑1 (H‑Pro‑Leu‑Gly‑NH₂) acts as an allosteric modulator of dopamine D2 receptors and exhibits melanocyte‑stimulating hormone release‑inhibiting activity, the free acid tetrapeptide H‑Pro‑Leu‑Gly‑Gly‑OH—which differs both in C‑terminal chemistry and chain length—can be deployed as a chemically distinct comparator to assess sequence‑ and C‑terminus‑specificity of observed biological effects [1]. Structure–activity relationship studies confirm that C‑terminal amide‑to‑acid conversion alters peptide activity profiles, making this tetrapeptide a rational control for discriminating MIF‑1‑specific effects from non‑specific peptide interactions [2].

Application
Selection Property
Validation Focus
Protease specificity mapping
Extended tetrapeptide backbone
S1/S1' pocket engagement verification
Mass spectrometry calibration
Distinct mass offset (+58 Da vs MIF-1)
MS calibration and fragmentation reference
Type-II β-turn analysis
Reported β-turn conformation
Conformational analysis by NMR/energy minimization
MIF-1 activity control
C-terminal free acid and +Gly extension
Activity profile differentiation from MIF-1 amide

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